molecular formula C18H14BrF3N4O2S B7758136 (E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

(E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B7758136
M. Wt: 487.3 g/mol
InChI Key: SDIDPLBWAKPLSH-NUGSKGIGSA-N
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Description

(E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a benzyloxy group, and a bromomethoxybenzylidene moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzylidene Intermediate: The reaction begins with the condensation of 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde with an appropriate amine to form the benzylidene intermediate.

    Cyclization to Triazole: The intermediate is then subjected to cyclization with a suitable reagent, such as thiosemicarbazide, under acidic or basic conditions to form the triazole ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the imine or triazole ring.

    Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), heat.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

(E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study the mechanisms of various biochemical pathways.

    Industrial Applications: The compound may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. The triazole ring can interact with metal ions or active sites of enzymes, inhibiting their activity. The benzylidene moiety may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-methyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the trifluoromethyl group.

    (E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-one: Similar structure but has a carbonyl group instead of a thiol group.

Uniqueness

The presence of the trifluoromethyl group in (E)-4-((4-(benzyloxy)-3-bromo-5-methoxybenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in medicinal chemistry and chemical biology.

Properties

IUPAC Name

4-[(E)-(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrF3N4O2S/c1-27-14-8-12(9-23-26-16(18(20,21)22)24-25-17(26)29)7-13(19)15(14)28-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,25,29)/b23-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIDPLBWAKPLSH-NUGSKGIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NN2C(=NNC2=S)C(F)(F)F)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/N2C(=NNC2=S)C(F)(F)F)Br)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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